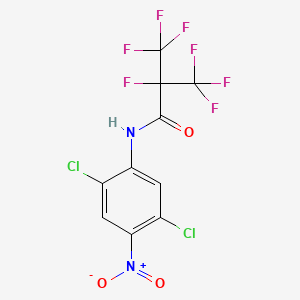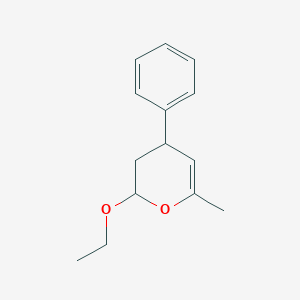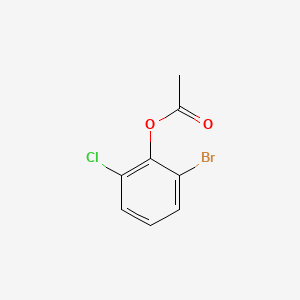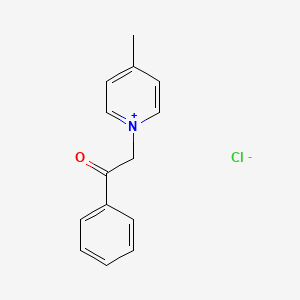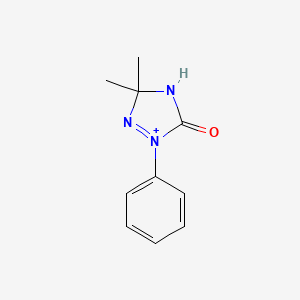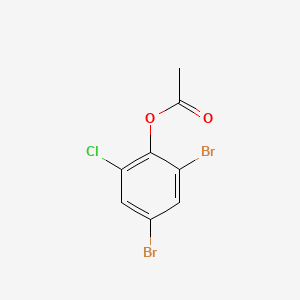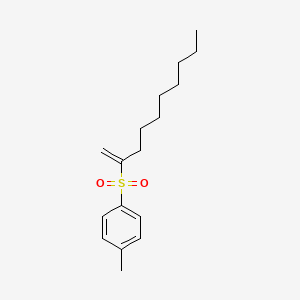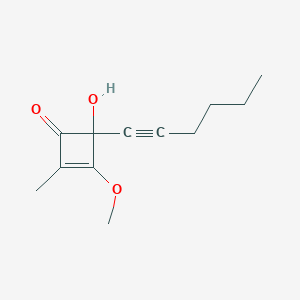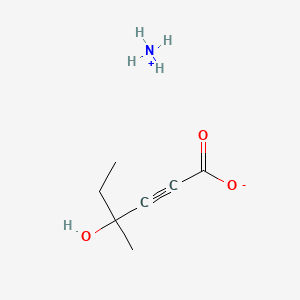
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate is an organic compound belonging to the azulene family, characterized by its unique structure and properties. Azulenes are known for their vibrant blue color and aromaticity, making them interesting subjects for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethyl acetylenedicarboxylate with a suitable diene in a Diels-Alder reaction, followed by subsequent modifications to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted azulenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model compound for studying aromaticity and electronic properties.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. Specific pathways and targets depend on the context of its application, such as its role in anti-inflammatory or antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Known for its reactivity in cycloaddition reactions.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of complex organic molecules and coordination compounds.
Uniqueness
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate stands out due to its unique azulene core, which imparts distinct electronic and optical properties
Propriétés
Numéro CAS |
105824-76-8 |
|---|---|
Formule moléculaire |
C18H20O4 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H20O4/c1-9-7-10(2)13-12(4)15(17(19)21-5)16(18(20)22-6)14(13)11(3)8-9/h7-8H,1-6H3 |
Clé InChI |
XIGHFVONIOIJNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C(C(=C2C(=C1)C)C(=O)OC)C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


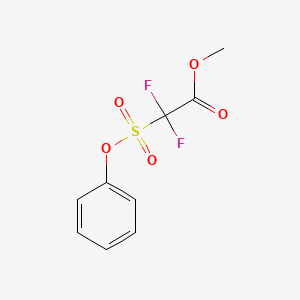
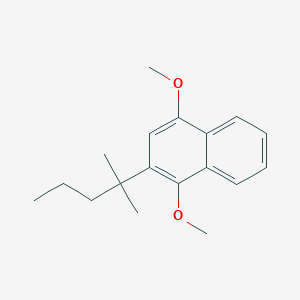
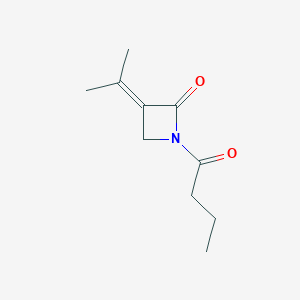
![3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14322224.png)
